molecular formula C7H6FNO3 B8692492 5-Fluoromethoxypyridine-2-carboxylic acid

5-Fluoromethoxypyridine-2-carboxylic acid

Cat. No.: B8692492
M. Wt: 171.13 g/mol
InChI Key: SHASVDOTISFHFO-UHFFFAOYSA-N
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Description

5-Fluoromethoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

5-(fluoromethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c8-4-12-5-1-2-6(7(10)11)9-3-5/h1-3H,4H2,(H,10,11)

InChI Key

SHASVDOTISFHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCF)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N NaOH (81 μL) was added to a solution containing methyl 5-fluoromethoxypyridine-2-carboxylate (50 mg) in THF/water (2 mL, 3/1), and the mixture was stirred at RT for 10 min. Water (1 mL) was added to the reaction solution, followed by further stirring for 20 min. The reaction solution was made acidic with 5 N hydrochloric acid. EtOAc and a saturated NaCl solution were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous MgSO4, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (22.6 mg). 1H-NMR (CDCl3) δ (ppm): 5.81 (d, J=53.2 Hz, 2H), 7.61 (ddd, J=0.8, 2.8, 8.8 Hz, 1H), 8.25 (d, J=0.8, 8.8 Hz, 1H), 8.42 (d, J=2.4 Hz, 1H).
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81 μL
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50 mg
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2 mL
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Synthesis routes and methods II

Procedure details

5 N sodium hydroxide (81 μL) was added to a solution containing methyl 5-fluoromethoxypyridine-2-carboxylate (50 mg) in tetrahydrofuran/water (2 mL, 3/1), and the mixture was stirred at room temperature for 10 minutes. Water (1 mL) was added to the reaction solution, followed by further stirring for 20 minutes. The reaction solution was made acidic with 5 N hydrochloric acid. Ethyl acetate and a saturated sodium chloride solution were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (22.6 mg).
Quantity
81 μL
Type
reactant
Reaction Step One
Quantity
50 mg
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reactant
Reaction Step Two
Quantity
2 mL
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solvent
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reactant
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reactant
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0 (± 1) mol
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1 mL
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solvent
Reaction Step Five

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